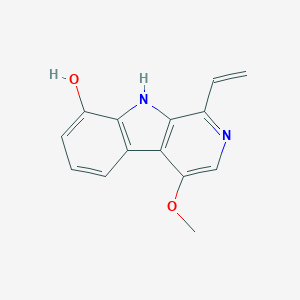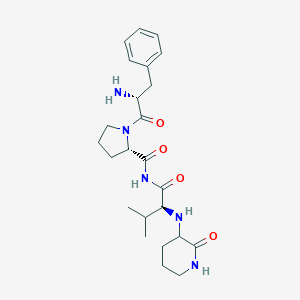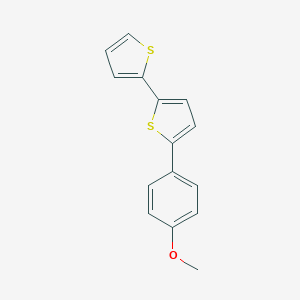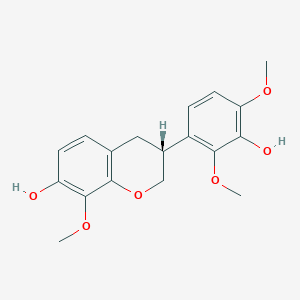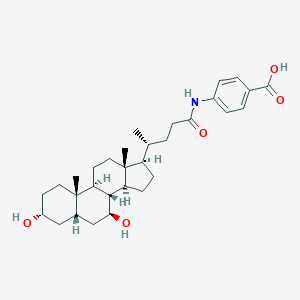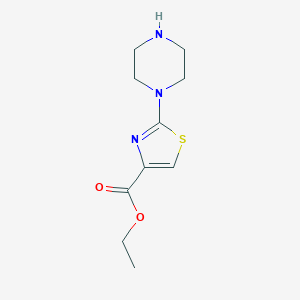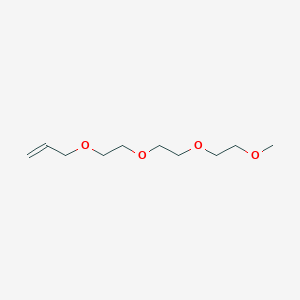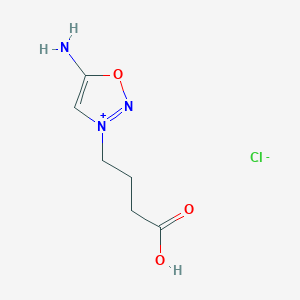
3-(3-Carboxypropyl) sydnone imine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Carboxypropyl) sydnone imine monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a member of the sydnone family and has been found to exhibit unique properties that make it useful in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-(3-Carboxypropyl) sydnone imine monohydrochloride is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(3-Carboxypropyl) sydnone imine monohydrochloride can induce cell death in various cancer cell lines. It has also been found to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Carboxypropyl) sydnone imine monohydrochloride in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, the compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(3-Carboxypropyl) sydnone imine monohydrochloride. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and diagnosis.
Synthesemethoden
The synthesis of 3-(3-Carboxypropyl) sydnone imine monohydrochloride involves the reaction of sydnone with 3-bromo propionic acid followed by the addition of sodium cyanide. The resulting compound is then reacted with hydrochloric acid to form the monohydrochloride salt.
Wissenschaftliche Forschungsanwendungen
3-(3-Carboxypropyl) sydnone imine monohydrochloride has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research has been in the field of medicinal chemistry, where this compound has been found to exhibit promising anti-cancer activity. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
CAS-Nummer |
19951-51-0 |
|---|---|
Produktname |
3-(3-Carboxypropyl) sydnone imine monohydrochloride |
Molekularformel |
C6H10ClN3O3 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
4-(5-aminooxadiazol-3-ium-3-yl)butanoic acid;chloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-5-4-9(8-12-5)3-1-2-6(10)11;/h4H,1-3H2,(H2-,7,8,10,11);1H |
InChI-Schlüssel |
NNENUHGUFMNODS-UHFFFAOYSA-N |
SMILES |
C1=C(ON=[N+]1CCCC(=O)O)N.[Cl-] |
Kanonische SMILES |
C1=C(ON=[N+]1CCCC(=O)O)N.[Cl-] |
Synonyme |
4-(5-amino-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-3-yl)butanoic acid chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



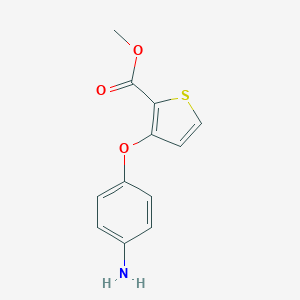
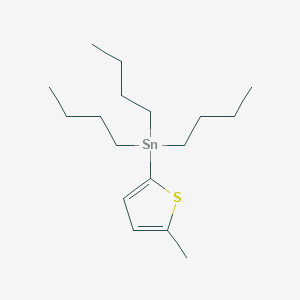
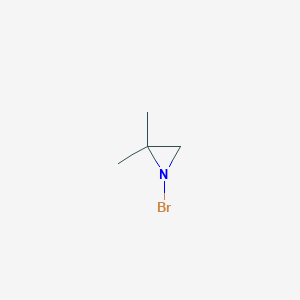
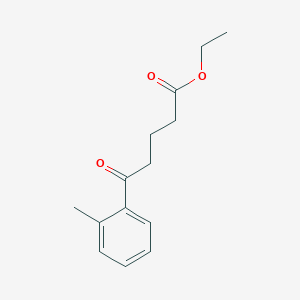
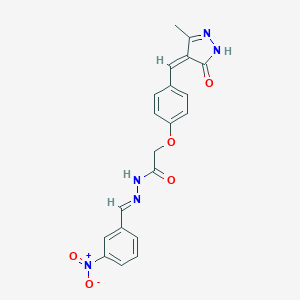
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
